molecular formula C41H34FeOP2 B13788809 CID 72376425

CID 72376425

Cat. No.: B13788809
M. Wt: 660.5 g/mol
InChI Key: BSMACEBCBJGBLQ-HOHWTZPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol is a chiral phosphine ligand that plays a significant role in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol typically involves the reaction of ferrocene derivatives with diphenylphosphine. The process often requires the use of chiral catalysts to ensure the desired stereochemistry is achieved. Common reaction conditions include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The ligand can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying metal-protein interactions.

    Medicine: Explored for its potential in drug development, particularly in the design of metal-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.

Mechanism of Action

The mechanism by which (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center, followed by subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol is unique due to its chiral nature and ability to form highly stable complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential.

Properties

Molecular Formula

C41H34FeOP2

Molecular Weight

660.5 g/mol

InChI

InChI=1S/C36H29OP2.C5H5.Fe/c37-36(33-25-15-27-35(33)39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29;1-2-4-5-3-1;/h1-27,36-37H;1-5H;/t36-;;/m0../s1

InChI Key

BSMACEBCBJGBLQ-HOHWTZPFSA-N

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C@@H]([C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C([C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.